N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.
Assembly of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the indole, pyrimidine, and pyrazole moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its multi-ring structure allows it to interact with multiple biological pathways, making it a versatile candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be useful in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-indol-1-yl)pyrimidin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-28-20(13-18(27-28)16-7-3-2-4-8-16)23(30)26-21-14-22(25-15-24-21)29-12-11-17-9-5-6-10-19(17)29/h2-15H,1H3,(H,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKCKZIGVZMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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